Oxypeucedanin

説明

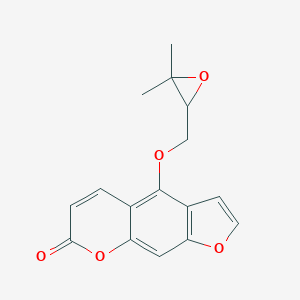

Structure

3D Structure

特性

IUPAC Name |

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948965 | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-73-6 | |

| Record name | (-)-Oxypeucedanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypseucedanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxypeucedanin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of oxypeucedanin, a linear furanocoumarin with significant pharmacological potential. It details various methods for its extraction, isolation, and purification, presenting quantitative data and step-by-step experimental protocols to facilitate further research and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2] Among these, the roots of Angelica dahurica have been identified as one of the richest natural sources of this compound.[1][2] Other notable plant genera that contain this compound include Ferulago, Prangos, and Citrus.[1][2]

The distribution of this compound can vary significantly between different parts of the plant. For instance, in Angelica archangelica, it has been quantified in both the fruits and the roots. A summary of plant sources and the plant parts in which this compound has been isolated is presented below.

Table 1: Natural Plant Sources of this compound

| Plant Family | Plant Species | Plant Part(s) | Reference(s) |

| Apiaceae | Angelica archangelica | Fruits, Roots, Leaves | [1] |

| Apiaceae | Angelica dahurica | Roots | [1][2] |

| Apiaceae | Anethum graveolens | Whole Plant | [1] |

| Apiaceae | Ferulago angulata | Roots | [1] |

| Apiaceae | Prangos ferulacea | Roots | [3] |

| Rutaceae | Citrus hystrix | Fruits | [1] |

| Rutaceae | Citrus limon | Peel | [1] |

Extraction and Isolation Methodologies

A variety of techniques have been employed for the extraction and isolation of this compound from its natural sources. The choice of method depends on factors such as the plant material, the desired purity, and the scale of the operation.

Extraction Techniques

Common extraction methods include maceration, Soxhlet extraction, and ultrasonic-assisted extraction (UAE). UAE has been shown to be a highly efficient method for extracting this compound.[1]

Table 2: Comparison of Extraction Methods for this compound from Peucedanum ferulaceum Roots

| Extraction Method | This compound Yield (mg/g) | Reference |

| Ultrasonic-Assisted Extraction (UAE) | 79.27 | [1] |

| Soxhlet Extraction | Not specified | [1] |

| Maceration | Not specified | [1] |

Purification Techniques

Following extraction, various chromatographic techniques are utilized for the isolation and purification of this compound. These include vacuum liquid chromatography (VLC), column chromatography (CC), medium-pressure liquid chromatography (MPLC), and high-speed counter-current chromatography (HSCCC). Recrystallization is often used as a final step to obtain high-purity crystals.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Caption: General workflow for this compound isolation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Angelica dahurica Roots

This protocol is based on an optimized method for extracting this compound hydrate and byakangelicin from Angelica dahurica roots using an ionic liquid.[4][5]

Materials and Equipment:

-

Dried and powdered roots of Angelica dahurica

-

Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)

-

0.01 N HCl for back-extraction

-

Ultrasonic bath or probe

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Extraction:

-

Separation:

-

After extraction, centrifuge the mixture to separate the solid plant material from the ionic liquid extract.

-

-

Back-extraction:

-

Mix the ionic liquid extract with an equal volume of 0.01 N HCl.

-

Shake vigorously to transfer the this compound from the ionic liquid phase to the aqueous acidic phase.

-

Separate the two phases. The aqueous phase now contains the enriched this compound.

-

-

Analysis:

-

Analyze the concentration and purity of this compound in the aqueous phase using a validated HPLC method.

-

The following diagram outlines the key steps in the UAE protocol.

Caption: Ultrasonic-Assisted Extraction workflow.

Protocol 2: Isolation of this compound from Prangos ferulacea Roots by Chromatography

This protocol describes the isolation of this compound from the acetone extract of Prangos ferulacea roots using a combination of vacuum liquid chromatography (VLC) and open column chromatography.[3]

Materials and Equipment:

-

Air-dried and powdered roots of Prangos ferulacea

-

Acetone, Methanol (MeOH), Heptane, Ethyl Acetate (EtOAc)

-

Silica gel for VLC and column chromatography

-

Rotary evaporator

-

Glass columns for chromatography

Procedure:

-

Extraction:

-

Winterization:

-

Dissolve the residue in methanol and cool to precipitate and remove fats and waxes.

-

-

Vacuum Liquid Chromatography (VLC):

-

Open Column Chromatography:

-

Fraction F3 (eluted with Heptane:EtOAc, 5:5) contains impure this compound. Further purify this fraction by recrystallization to yield pure this compound crystals (732 mg).[3]

-

Fraction F2 (eluted with Heptane:EtOAc, 8:2 and 7:3) can be further fractionated by open column chromatography on silica gel using a gradient of Heptane:EtOAc (from 9:1 to 6:4) to isolate other compounds.[3]

-

This diagram illustrates the logical relationship between the chromatographic steps.

Caption: Chromatographic isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound.

Table 3: HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Column | C18 (e.g., 200 mm x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v) | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection | UV/DAD | [1] |

| Linear Range | 22.08 - 8830.00 ng/mL (in dog plasma) | [2] |

| Quantification Limit | 22.08 ng/mL (in dog plasma) | [2] |

This technical guide provides a foundation for researchers and scientists working with this compound. The detailed protocols and compiled data serve as a valuable resource for the efficient extraction, isolation, and quantification of this promising natural compound. Further research can build upon these methodologies to explore its full therapeutic potential.

References

- 1. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile and Rapid Isolation of this compound Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Oxypeucedanin

Introduction

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1] It is a secondary metabolite found predominantly in plants belonging to the Apiaceae and Rutaceae families, with notable concentrations in species of the Angelica, Ferulago, and Prangos genera.[1][2] The compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and antiallergic properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4] |

| Molecular Weight | 286.28 g/mol | [1][3][4] |

| Appearance | White crystals | [5] |

| Melting Point | 104 - 105 °C | [6] |

| Melting Point ((-)-Oxypeucedanin) | 141-142 °C | [7] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | 0.052 g/L (Predicted) | [6] |

| Solubility in Organic Solvents | Soluble in ethanol (~5 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml) for the hydrate form. Soluble in acetone, chloroform, and methanol. | [8][9] |

| LogP (Octanol-Water Partition Coefficient) | 2.79 (ALOGPS), 2.32 (ChemAxon), 2.6 (XLogP3-AA) | [3][6] |

| LogS | -3.7 (ALOGPS) | [6] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| UV/Vis (λmax) | 222, 251, 260, 269, 310 nm (for hydrate form) | [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.34 (1H, d, J = 9.77, H-3), 8.23 (1H, d, J = 9.78, H-4), 7.22 (1H, s, H-8), 7.64 (1H, d, J = 2.32, H-2′), 6.98 (1H, d, J = 1.62, H-3′), 4.61 (1H, dd, J = 6.8, H-1″), 4.47 (1H, dd, J = 6.8, H-1″), 3.25 (1H, dd, H-2″), 1.36 (3H, s, CH₃), 1.11 (3H, s, CH₃) | [5] |

| Mass Spectrometry (EI-MS) | m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.]⁺ | [5] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

1. Isolation and Purification

This compound is typically isolated from plant material, with the roots of Angelica dahurica being a particularly rich source.[1]

-

Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol or ethanol.[1]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. This compound is often found in the ethyl acetate-soluble fraction.[1]

-

Chromatography: The enriched fraction is further purified using a combination of chromatographic techniques. These can include:

-

Column Chromatography (CC): Often on silica gel, eluting with a gradient of solvents like n-hexane and ethyl acetate.[1]

-

Sephadex LH-20 Chromatography: For further purification.[1]

-

High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC can be employed for final purification.[1][2]

-

Preparative Thin Layer Chromatography (PTLC): Can also be used for small-scale purification.[1]

-

-

Recrystallization: The purified this compound is often recrystallized from a suitable solvent to obtain pure crystals.[1]

2. Structural Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.[1]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.[5]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is characteristic of the furanocoumarin chromophore.[8]

3. Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a common method for the quantification of this compound in plant extracts and biological samples.[2]

-

Sample Preparation: Plasma samples are typically deproteinized, for example, with perchloric acid, followed by centrifugation.[9]

-

Chromatographic Conditions:

-

Calibration: A calibration curve is constructed using standard solutions of this compound of known concentrations to enable the quantification of the compound in the samples.[9]

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathway: Pro-Apoptotic Effect of this compound

This compound has been shown to protect PC12 cells from doxorubicin-induced apoptosis.[5] This involves the modulation of key proteins in the mitochondrial apoptotic pathway.

Caption: this compound's role in mitigating doxorubicin-induced apoptosis.

Logical Relationship: Physicochemical Properties and Bioavailability

The physicochemical properties of this compound directly influence its pharmacokinetic profile, particularly its bioavailability.

Caption: Influence of physicochemical properties on this compound's bioavailability.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, (R)- | C16H14O5 | CID 928465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for (R)-Oxypeucedanin (HMDB0030622) [hmdb.ca]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound hydrate | CAS:2643-85-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide on the Core Mechanism of Action of Oxypeucedanin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects. Through a systematic review of preclinical studies, this guide elucidates the key signaling pathways and molecular targets modulated by this compound. Quantitative data from various experimental models are summarized, and detailed methodologies of key assays are provided to facilitate reproducibility and further investigation. Visual representations of the core signaling pathways are presented to offer a clear and concise understanding of the compound's mechanism of action.

Introduction

This compound is a linear furanocoumarin found in various plant species, notably in the Apiaceae and Rutaceae families, such as in plants of the Angelica, Ferulago, and Prangos genera.[1][2] Structurally, it possesses an epoxide ring, which contributes to its biological activities.[1][2] Preclinical research has revealed a broad spectrum of bioactivities, including anti-proliferative, cytotoxic, anti-inflammatory, neuroprotective, and anti-arrhythmic properties.[1][3][4][5][6] This guide aims to provide a detailed technical examination of the molecular mechanisms driving these effects, offering a valuable resource for researchers in pharmacology and drug discovery.

Anti-Cancer Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Induction of G2/M Phase Cell Cycle Arrest

This compound has been shown to effectively halt the proliferation of cancer cells by inducing arrest at the G2/M phase of the cell cycle.[3][7][8] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis.

-

p53-Dependent Pathway: In human hepatoma cells (SK-Hep-1 and HepG2), the anti-proliferative activity of this compound is dependent on the presence of functional p53.[7] this compound treatment leads to the activation and increased expression of p53.[7] Activated p53, a crucial tumor suppressor, then transcriptionally upregulates its downstream targets, MDM2 and p21.[3][7] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a vital role in G2/M arrest. This signaling cascade suggests that this compound's anti-proliferative effects are, at least in part, mediated through the p53/MDM2/p21 axis.[7]

-

Modulation of G2/M Regulatory Proteins: In human prostate carcinoma DU145 cells, this compound-induced G2/M arrest is associated with a dose- and time-dependent decrease in the levels of key regulatory proteins, including cyclin A, cyclin B1, and the cyclin-dependent kinase Cdc2 (also known as CDK1), along with its phosphorylated form (pCdc2).[8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.

-

Intrinsic Apoptosis Pathway: In human non-small cell lung cancer A549 cells, this compound treatment leads to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2.[9] This shift in the BAX/BCL2 ratio is a hallmark of the intrinsic apoptosis pathway, which leads to mitochondrial dysfunction and the activation of effector caspases.[5]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound has been shown to upregulate the expression of caspase-3, a key executioner caspase.[9] In prostate cancer cells, treatment with this compound results in increased levels of cleaved caspase-3 and the subsequent cleavage of its substrate, poly-(ADP-ribose) polymerase (PARP).[8]

-

PI3K Signaling Pathway: In Caco-2 colon carcinoma cells, this compound hydrate induces apoptosis through the mediation of the PI3K-signaling pathway.[4]

Quantitative Data on Anti-Cancer Activity

| Cell Line | Assay | Parameter | Value | Reference |

| DU145 (Prostate) | Cell Growth Inhibition | % Inhibition | 43.5% (100 µM, 24h), 76.2% (100 µM, 48h), 93.3% (100 µM, 72h) | [8] |

| DU145 (Prostate) | Cell Death | % Death | 45% (100 µM, 72h) | [8] |

| A549 (Lung) | Apoptosis Rate | % Apoptotic Cells | 29.6% (0.4 mM) | [9] |

Anti-Inflammatory Mechanism of Action

This compound and its hydrate form exhibit significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of the TLR4/NF-κB/MAPK Signaling Axis

This compound hydrate has been shown to alleviate the symptoms of rheumatoid arthritis in a collagen-induced arthritis (CIA) rat model. Its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex and the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10]

-

TLR4-MD2 Complex Binding: this compound hydrate competes with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, with a demonstrated affinity (Kd value of 33.7 μM).[10] This interaction prevents the activation of downstream inflammatory signaling.

-

Inhibition of NF-κB and MAPK Pathways: By blocking TLR4 activation, this compound hydrate suppresses the phosphorylation of key signaling proteins, including IKK, NF-κB, JNK, ERK, and p38.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

Reduction of Pro-inflammatory Mediators

In LPS-stimulated RAW264.7 macrophages, this compound hydrate treatment reverses the increase in inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[10] It also reduces the production of reactive oxygen species (ROS).

Quantitative Data on Anti-Inflammatory Activity

| Model | Parameter | IC50/ED50 | Reference |

| LPS-activated mouse peritoneal macrophages | NO production | 57 µM | [2] |

| RAW 264.7 macrophages | NO accumulation | 310 µM | [2] |

| Carrageenan-induced foot oedema (chicks) | Anti-inflammatory | 126.4 ± 0.011 mg/kg | [11] |

| DPPH radical scavenging | Antioxidant | 46.63 ± 0.011 µg/mL | [11] |

Neuroprotective Mechanism of Action

This compound has demonstrated protective effects against neuronal damage through its antioxidant and anti-apoptotic properties.

Attenuation of Oxidative Stress

In a model of doxorubicin (DOX)-induced cytotoxicity in PC12 pheochromocytoma cells, pretreatment with this compound significantly reduced the levels of intracellular reactive oxygen species (ROS).[5] This antioxidant effect is crucial for protecting neuronal cells from oxidative damage.

Inhibition of Apoptosis in Neuronal Cells

This compound protects PC12 cells from DOX-induced apoptosis via the intrinsic mitochondrial pathway.[5]

-

Modulation of Bcl-2 Family Proteins: Pretreatment with this compound dramatically decreased the Bax/Bcl-2 ratio, indicating a shift towards cell survival.[5]

-

Inhibition of Caspase-3 Activation: this compound was found to suppress the activation of caspase-3, a key executioner of apoptosis.[5]

-

Preservation of Mitochondrial Membrane Potential: The compound also inhibited the collapse of the mitochondrial membrane potential, a critical event in the apoptotic process.[5]

Modulation of MAPK Signaling

In mouse neuroblastoma Neuro-2A cells, this compound treatment led to the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) signaling pathway.[12] Immunoblot analysis confirmed elevated protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms.[12] This suggests that the pharmacological effects of this compound may be partly mediated through the complex modulation of MAPK signaling.[12]

Cardiovascular Effects

This compound has been identified as a potential antiarrhythmic agent for atrial fibrillation due to its specific ion channel blocking activity.

Selective Blockade of hKv1.5 Potassium Channel

This compound is a selective open-channel blocker of the hKv1.5 potassium channel, with a potent IC50 value of 76 nM.[4][13] The hKv1.5 channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the cardiac action potential in the atria. By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD), which is a key mechanism for its antiarrhythmic effect.[4] The inhibition is concentration-dependent and voltage-dependent.[13]

Other Mechanisms of Action

-

Enzyme Inhibition: this compound has shown inhibitory activity against several enzymes, including acetylcholinesterase (IC50: 89.1 μM) and β-secretase (BACE1) (IC50: 359.2 ± 1.23 µM).[1] It also acts as a mechanism-based inactivator of cytochrome P450 enzymes CYP2B6 and CYP2D6.[14]

-

P-Glycoprotein Interaction: this compound hydrate has been identified as a substrate for P-glycoprotein (P-gp), an efflux pump that can affect drug bioavailability.[15] It also exhibits a minimal inhibitory effect on P-gp function.[15]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells (e.g., A549, DU145, SK-Hep-1) in 96-well plates at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Plate cells and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound as desired.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

-

Conclusion

This compound is a multifaceted natural compound with a well-defined mechanism of action across several key therapeutic areas. Its ability to induce cell cycle arrest and apoptosis in cancer cells, suppress inflammatory signaling pathways, protect neuronal cells from oxidative stress and apoptosis, and selectively block cardiac ion channels underscores its potential as a lead compound for drug development. The detailed molecular insights and experimental protocols provided in this guide serve as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]

- 10. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jsirjournal.com [jsirjournal.com]

- 12. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CAS:737-52-0 | Manufacturer ChemFaces [chemfaces.com]

- 14. This compound is a Mechanism-based Inactivator of CYP2B6 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Landscape of Oxypeucedanin: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Oxypeucedanin, a naturally occurring linear furanocoumarin, has emerged as a compound of significant interest in the scientific community due to its diverse and potent pharmacological activities.[1][2] Isolated from various plant species, particularly from the Apiaceae and Rutaceae families, this secondary metabolite is being extensively investigated for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the various biological activities of this compound.

Table 1: Anticancer and Cytotoxic Activities of this compound

| Cell Line | Cancer Type | Assay | IC50/EC50 | Reference |

| SK-Hep-1 | Human Hepatoma | MTT Assay | Not specified, but effective growth inhibition shown | [3][4] |

| A549 | Non-small Cell Lung Cancer | MTT Assay | Dose- and time-dependent inhibition | [5][6] |

| DU145 | Human Prostate Carcinoma | Cell Growth Assay | Dose- and time-dependent inhibition (Significant at 25, 50, and 100 µM) | [7] |

| MK-1 | Human Gastric Cancer | Not specified | EC50: 47.2 µg/ml | [8] |

| HeLa | Human Cervical Cancer | Not specified | EC50: 80.3 µg/ml | [8] |

| B16/F10 | Murine Melanoma | Not specified | EC50: 42 µg/ml | [8] |

| L5178Y (sensitive) | Murine Lymphoma | Not specified | IC50: 41.96 µM | [8] |

| L5178Y (multidrug-resistant) | Murine Lymphoma | Not specified | IC50: 60.58 µM | [8] |

| Hela | Cervical Cancer | MTT Assay | IC50: 314 µg/ml | [9] |

Table 2: Anti-inflammatory Activity of this compound and its Hydrate

| Model | Target/Assay | IC50/ED50/Kd | Reference |

| LPS-activated RAW 264.7 Macrophages | NO Production | IC50: 16.8 µg/mL | [10] |

| LPS-activated Mouse Peritoneal Macrophages | NO Production | IC50: 57 µM | [10] |

| LPS-induced RAW264.7 Macrophages | TLR4/MD2 Complex Binding | Kd: 33.7 μM (for this compound Hydrate) | [11] |

| Carrageenan-induced foot oedema in chicks | Anti-inflammatory | ED50: 126.4±0.011 mg/kg (for this compound Hydrate) | [12] |

Table 3: Antiviral Activity of this compound

| Virus Strain | Assay | EC50 | Reference |

| Influenza A/H1N1 | Cytopathic Effect (CPE) Inhibition | 5.98 ± 0.71 μM | [10] |

| Influenza A/H9N2 | Cytopathic Effect (CPE) Inhibition | 4.52 ± 0.39 μM | [10] |

Table 4: Antimicrobial Activity of this compound and its Hydrate

| Organism | Type | Assay | MIC/MBC | Reference |

| Bacillus cereus | Gram-positive bacteria | Microbroth dilution | MIC: 2.00 ± 0.03 mg/mL, MBC: 4.00 ± 0.06 mg/mL | [10] |

| Bacillus cereus | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |

| Staphylococcus aureus | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |

| Streptococcus faecalis | Gram-positive bacteria | Not specified | MIC: 9.76-78.12 µg/ml (for this compound Hydrate) | [8] |

| Escherichia coli | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |

| Shigella dysenteriae | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |

| Klebsiella pneumoniae | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |

| Salmonella typhi | Gram-negative bacteria | Not specified | MIC: 39.06-625 µg/ml (for this compound Hydrate) | [8] |

| Candida albicans | Fungi | Not specified | MIC: 39.06 µg/ml (for this compound Hydrate) | [8] |

| Microsporum audouinii | Fungi | Not specified | MIC: 39.06 µg/ml (for this compound Hydrate) | [8] |

Core Pharmacological Activities and Mechanisms

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6] Its mechanisms of action are multifaceted, primarily involving cell cycle arrest and the induction of apoptosis through various signaling pathways.

-

Cell Cycle Arrest: In human hepatoma SK-Hep-1 cells, this compound induces G2/M phase cell cycle arrest.[4] This is associated with the regulation of Chk1-mediated G2/M checkpoint proteins.[13] Similarly, in human prostate carcinoma DU145 cells, it leads to G2-M arrest by downregulating cyclin A, cyclin B1, Cdc2, and pCdc2 levels.[7]

-

Apoptosis Induction: this compound triggers apoptosis in cancer cells. In A549 non-small cell lung cancer cells, it upregulates the mRNA expression of BAX and caspase-3 while downregulating BCL2.[5] In DU145 cells, it increases the levels of cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP).[7] Furthermore, in cisplatin-induced intestinal toxicity, this compound has been shown to impair the caspase-3/gasdermin E signaling pathway.[14]

-

Signaling Pathway Modulation: The anticancer effects of this compound are linked to the modulation of key signaling pathways. In SK-Hep-1 cells, it influences the p53-dependent MDM2/p21 signaling pathway.

Anti-inflammatory Activity

This compound and its hydrate demonstrate notable anti-inflammatory properties. This compound hydrate has been shown to alleviate rheumatoid arthritis by targeting the TLR4-MD2 complex, thereby inhibiting the downstream NF-κB and MAPK signaling pathways.[15] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[15] It also reduces the production of reactive oxygen species (ROS).[15]

Antiviral Activity

This compound has shown potent antiviral activity, particularly against influenza A viruses H1N1 and H9N2.[10] Its mechanism involves the inhibition of the early phase of the viral replication cycle.[16] It has been demonstrated to significantly reduce the synthesis of viral neuraminidase (NA) and nucleoprotein (NP).[17] Additionally, this compound exhibits an anti-apoptotic effect in virus-infected cells by inhibiting the expression of caspase-3 and Bax.[17]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis.[18] In a study using PC12 pheochromocytoma cells, this compound pretreatment was shown to increase cell survival in the presence of the neurotoxic agent doxorubicin.[18] This protective effect is attributed to the reduction of intracellular reactive oxygen species (ROS) levels and the inhibition of caspase-3 activation.[18] Furthermore, this compound has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in mouse neuroblastoma Neuro-2A cells, leading to elevated levels of Erk2 and p38MAPK and their phosphorylated forms.[19]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Table 5: Detailed Methodologies for Key Experiments

| Experiment | Objective | Cell Lines/Model | Key Reagents | Protocol Summary |

| MTT Assay | To assess cell viability and proliferation. | Cancer cell lines (e.g., A549, SK-Hep-1) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO) or other solubilizing agent. | 1. Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration. 2. Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. 3. Solubilize the formazan crystals with DMSO. 4. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[2][5][19] |

| Cell Cycle Analysis | To determine the effect of this compound on cell cycle progression. | Cancer cell lines (e.g., SK-Hep-1, DU145) | Propidium Iodide (PI), RNase A, Ethanol (for fixation). | 1. Treat cells with this compound for the desired time. 2. Harvest and fix the cells with cold ethanol. 3. Resuspend cells in a staining solution containing PI and RNase A. 4. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[1][16][17][20] |

| Western Blotting | To analyze the expression levels of specific proteins involved in signaling pathways. | Various cell lines (e.g., DU145, RAW264.7) | Primary antibodies (e.g., anti-p-JNK, anti-p-ERK, anti-p-p38, anti-caspase-3), HRP-conjugated secondary antibodies, PVDF membrane, ECL detection reagents. | 1. Lyse cells to extract total proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer the separated proteins to a PVDF membrane. 4. Block the membrane and incubate with specific primary antibodies overnight. 5. Wash and incubate with HRP-conjugated secondary antibodies. 6. Detect the protein bands using an ECL substrate and imaging system.[3][21][22][23][24] |

| NF-κB Activation Assay | To measure the activation and nuclear translocation of NF-κB. | Macrophage cell lines (e.g., RAW264.7) | Lipopolysaccharide (LPS), anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI or Hoechst for nuclear staining. | 1. Seed cells on coverslips or in multi-well plates. 2. Pre-treat with this compound hydrate followed by stimulation with LPS. 3. Fix and permeabilize the cells. 4. Incubate with a primary antibody against the p65 subunit of NF-κB. 5. Wash and incubate with a fluorescently labeled secondary antibody. 6. Counterstain the nuclei with DAPI or Hoechst. 7. Visualize the subcellular localization of p65 using fluorescence microscopy to assess nuclear translocation.[13][25][26][27] |

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. Its mechanisms of action are intricate, involving the modulation of multiple key signaling pathways such as MAPK, NF-κB, and p53-dependent pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Oxypeucedanin hydrate - Applications - CAT N°: 33841 [bertin-bioreagent.com]

- 9. sid.ir [sid.ir]

- 10. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jsirjournal.com [jsirjournal.com]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound alleviates cisplatin-induced intestinal toxicity through impairing caspase-3/gasdermin E signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. corefacilities.iss.it [corefacilities.iss.it]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

An In-depth Technical Guide to Oxypeucedanin Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring linear furanocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. Extracted primarily from plants of the Apiaceae and Rutaceae families, this compound exhibits a range of pharmacological effects, including antiproliferative, cytotoxic, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of this compound, its known derivatives, and analogues. It delves into their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound and its Derivatives

This compound is a furanocoumarin characterized by a furan ring fused to a benzopyran-2-one core, with a distinctive epoxide-containing side chain.[1][2] Its chemical structure is the foundation for a variety of biological activities, making it an attractive scaffold for the development of novel therapeutic agents. The exploration of this compound derivatives and analogues aims to enhance its potency, selectivity, and pharmacokinetic profile. While a vast library of synthetic derivatives is yet to be established in publicly accessible literature, studies on naturally occurring analogues and related furanocoumarins provide valuable insights into the structure-activity relationships (SAR) governing their biological effects.

Biological Activities and Mechanisms of Action

This compound and its analogues have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer effects.

Antiproliferative and Cytotoxic Activity

This compound has been shown to inhibit the growth of various cancer cell lines.[3] One of its key mechanisms of action is the induction of cell cycle arrest, specifically at the G2/M phase.[3] This is often accompanied by the modulation of key regulatory proteins.

Signaling Pathways:

-

p53-Dependent Pathway: this compound can activate the tumor suppressor protein p53, leading to the upregulation of its downstream targets, such as p21 and MDM2. This cascade ultimately results in cell cycle arrest and apoptosis.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. It can modulate the phosphorylation status of key kinases within this pathway, influencing cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This property is significant for predicting potential drug-drug interactions.

Quantitative Data on Biological Activity

The systematic comparison of the biological activities of this compound and its derivatives is crucial for understanding their therapeutic potential. The following table summarizes available IC50 values for this compound and a naturally occurring analogue against a human hepatoma cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | SK-Hep-1 | MTT | 35.9 | [3] |

| This compound hydrate | SK-Hep-1 | MTT | > 100 | [3] |

| Isoimperatorin | SK-Hep-1 | MTT | 68.4 | [3] |

| Byakangelicin | SK-Hep-1 | MTT | > 100 | [3] |

| Imperatorin | SK-Hep-1 | MTT | 42.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogues.

Synthesis of this compound Derivatives (General Approach)

Representative Protocol: Synthesis of a Furanocoumarin Derivative (Illustrative)

-

Starting Material: Begin with a suitable precursor, such as a substituted 7-hydroxycoumarin.

-

Introduction of the Furan Ring: This can be achieved through various methods, including the Perkin or Pechmann reactions followed by cyclization to form the furan ring.

-

Side Chain Modification: For this compound analogues, this step would involve the introduction and subsequent modification of a side chain at the appropriate position on the psoralen core. This may involve alkylation, epoxidation, or other functional group transformations.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat them with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the data using appropriate software to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the field of oncology. The available data highlight their ability to modulate key cellular pathways involved in cell cycle regulation and proliferation. However, to fully realize their therapeutic potential, further research is warranted in several key areas:

-

Synthesis of a diverse library of derivatives: A systematic approach to the synthesis and screening of a wide range of this compound analogues is needed to establish a clear structure-activity relationship.

-

In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action.

-

In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound derivatives and analogues as a source of novel therapeutic agents. The provided protocols and visualizations are intended to facilitate the design and execution of future studies in this exciting field.

References

The Anti-Inflammatory Properties of Oxypeucedanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a natural furanocoumarin, and its hydrate have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory mechanisms. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the involved signaling pathways. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound (OP) and its hydrated form, this compound hydrate (OXH), are furanocoumarins found in various medicinal plants of the Apiaceae family, such as Angelica dahurica.[1][2] These compounds have garnered scientific interest due to their diverse pharmacological activities, with a particular focus on their anti-inflammatory potential. This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties of this compound for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.[3] this compound hydrate has been shown to be a potent inhibitor of this pathway.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, OXH treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the NF-κB cascade, including IκB kinase (IKK) and the p65 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[3] this compound hydrate has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[3] By inhibiting these MAPK pathways, this compound further contributes to the downregulation of inflammatory gene expression. The modulation of the MAPK pathway by this compound has also been observed in other cell types, such as mouse neuroblastoma Neuro-2A cells, suggesting a broader mechanism of action.[4]

Targeting the Upstream TLR4/MD2 Complex

Recent studies have elucidated that this compound hydrate's inhibitory effects on the NF-κB and MAPK pathways are initiated further upstream. Cellular thermal shift assays (CETSA) and microscale thermophoresis (MST) have revealed that OXH directly binds to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex with a dissociation constant (Kd) of 33.7 μM.[1][3] By competing with LPS for binding to this complex, OXH effectively blocks the initial trigger of the inflammatory cascade.[1][3]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the current literature.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and its Derivatives

| Compound | Model System | Inflammatory Mediator | Metric | Value | Reference(s) |

| This compound | LPS-activated mouse peritoneal macrophages | Nitric Oxide (NO) | IC50 | 57 µM | [2][5] |

| This compound | LPS-activated RAW 264.7 macrophages | Nitric Oxide (NO) | IC50 | 310 µM | [2][5] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | Nitric Oxide (NO) | - | Dose-dependent reduction | [3] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | iNOS | - | Dose-dependent reduction | [3] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | COX-2 | - | Dose-dependent reduction | [3] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | TNF-α | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | IL-6 | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |

| This compound Hydrate | LPS-induced RAW264.7 macrophages | IL-1β | - | Dose-dependent reduction at 15, 30, 60 µM | [3] |

| This compound Methanolate | IL-1β-treated hepatocytes | Nitric Oxide (NO) | - | Significant suppression | [6] |

IC50: Half-maximal inhibitory concentration; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor necrosis factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta.

Table 2: In Vivo Anti-Inflammatory Effects of this compound Hydrate

| Model System | Treatment | Dosage | Key Findings | Reference(s) |

| Collagen-Induced Arthritis (CIA) in rats | This compound Hydrate | Not specified | Ameliorated symptoms of CIA (reduced swelling, redness, bone erosion), Decreased mRNA levels of pro-inflammatory factors in synovial tissue | [1][3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified period (e.g., 1 hour) before stimulation with LPS.

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Procedure: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with capture antibodies specific for the cytokine of interest. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable colorimetric signal.

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation levels of specific proteins involved in signaling pathways (e.g., p-IKK, p-p65, p-ERK, p-JNK, p-p38).

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo Anti-Inflammatory Model

-

Principle: This is a widely used animal model that mimics the pathological features of human rheumatoid arthritis.

-

Induction:

-

An emulsion of type II collagen and complete Freund's adjuvant is injected intradermally at the base of the tail of susceptible rat strains (e.g., Wistar).

-

A booster injection of type II collagen in incomplete Freund's adjuvant is typically given after a set period (e.g., 7 or 21 days) to enhance the arthritic response.

-

-

Treatment: this compound hydrate is administered to the rats (e.g., via oral gavage) after the onset of arthritis.

-

Assessment:

-

Clinical Scoring: Arthritis severity is monitored by scoring paw swelling, erythema, and joint stiffness.

-

Histopathological Analysis: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

-

Biochemical Analysis: Levels of pro-inflammatory cytokines in serum and synovial tissue are measured by ELISA. Expression of key inflammatory proteins in synovial tissue is analyzed by Western blotting.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound Hydrate's Anti-inflammatory Signaling Pathway.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion and Future Directions

This compound and its hydrate have emerged as compelling natural compounds with significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the TLR4/MD2 complex and the subsequent suppression of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. The available in vitro and in vivo data demonstrate a clear reduction in key inflammatory mediators and a tangible therapeutic effect in a preclinical model of rheumatoid arthritis.

For drug development professionals, this compound represents a promising lead scaffold. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anti-inflammatory potency and pharmacokinetic properties of this compound derivatives.

-

Comprehensive In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of this compound in a broader range of inflammatory disease models and to establish a clear safety profile.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship for its anti-inflammatory effects.

-

Exploration of Additional Mechanisms: To investigate whether this compound modulates other inflammatory pathways, such as the arachidonic acid cascade, to provide a more complete picture of its anti-inflammatory profile.

References

- 1. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ffhdj.com [ffhdj.com]

Methodological & Application

Application Note: Quantification of Oxypeucedanin using a Validated HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of oxypeucedanin in various samples, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC). It includes protocols for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a linear furanocoumarin found in several plant species of the Apiaceae and Rutaceae families, such as Angelica dahurica and Prangos ferulacea.[1][2] It has garnered significant interest due to its various reported biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a widely used technique for the analysis of furanocoumarins due to its high sensitivity, reproducibility, and selectivity.[5][6][7] This application note details a robust HPLC method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Angelica dahurica or Prangos ferulacea)

-

Methanol (HPLC grade) or Acetone (HPLC grade)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filter

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol or acetone.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30-60 minutes to enhance extraction efficiency.[4]

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

Standard Solution Preparation

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

HPLC Method

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions for this compound quantification. Optimization may be required depending on the specific instrument and sample matrix.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Water (85:15, v/v) or Acetonitrile:Water (70:30, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 300 nm[5] |

Data Presentation: Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The following table summarizes typical validation parameters for the quantification of this compound.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 1 - 400 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.997[5] |

| Limit of Detection (LOD) | 0.1 µg/mL[9] |

| Limit of Quantification (LOQ) | 0.879 µg/mL[9] |

| Accuracy (Recovery) | 95.05 - 101.05%[5] |

| Precision (RSD%) | < 2%[10] |

| Specificity | No interference from blank or placebo at the retention time of this compound. |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts and other sample matrices. The method is specific, accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

References

- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hplc method development: Topics by Science.gov [science.gov]

- 6. tpcj.org [tpcj.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of this compound and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-nps.or.kr [e-nps.or.kr]

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Oxypeucedanin

For Researchers, Scientists, and Drug Development Professionals